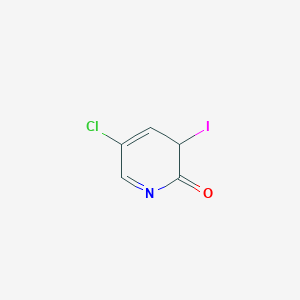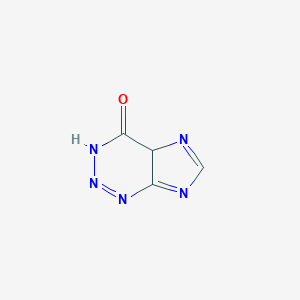
2',3'-Dibenzoyl-1-methylpseudouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dibenzoyl-1-methylpseudouridine is a synthetic nucleoside analog. It is characterized by the presence of benzoyl groups at the 2’ and 3’ positions and a methyl group at the 1 position of the pseudouridine molecule. This compound is primarily used in various research applications due to its unique structural properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dibenzoyl-1-methylpseudouridine typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions of pseudouridine are protected using benzoyl chloride in the presence of a base such as pyridine. This step ensures selective protection of these positions.
Methylation: The 1 position of the pseudouridine is methylated using methyl iodide in the presence of a strong base like sodium hydride. This step introduces the methyl group at the desired position.
Deprotection: The final step involves the removal of the protecting groups to yield the desired 2’,3’-Dibenzoyl-1-methylpseudouridine.
Industrial Production Methods
Industrial production of 2’,3’-Dibenzoyl-1-methylpseudouridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dibenzoyl-1-methylpseudouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
2’,3’-Dibenzoyl-1-methylpseudouridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying RNA structures and functions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of 2’,3’-Dibenzoyl-1-methylpseudouridine involves its incorporation into RNA molecules, where it can alter the structure and function of the RNA. This modification can affect various biological processes, including protein synthesis and gene expression. The compound targets specific molecular pathways involved in these processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’,3’-Dibenzoyl-1-methyluridine
- 2’,3’-Dibenzoyl-1-methylcytidine
- 2’,3’-Dibenzoyl-1-methylguanosine
Uniqueness
2’,3’-Dibenzoyl-1-methylpseudouridine is unique due to its specific structural modifications, which confer distinct biological activities compared to other nucleoside analogs. Its ability to selectively modify RNA structures makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C24H22N2O8 |
|---|---|
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
[(2R,4R,5S)-4-benzoyloxy-2-(hydroxymethyl)-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C24H22N2O8/c1-26-12-16(21(28)25-24(26)31)18-20(34-23(30)15-10-6-3-7-11-15)19(17(13-27)32-18)33-22(29)14-8-4-2-5-9-14/h2-12,17-20,27H,13H2,1H3,(H,25,28,31)/t17-,18+,19?,20-/m1/s1 |
Clé InChI |
BIWZQIGTYSOFMF-JIRNRHONSA-N |
SMILES isomérique |
CN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)



![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)



![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)
![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)



